
8-Bromoisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 8th position and a carboxylic acid group at the 1st position makes this compound unique and significant in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoisoquinoline-1-carboxylic acid typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of isoquinoline using bromine in the presence of a suitable solvent like nitrobenzene . The reaction conditions often require heating to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted isoquinoline derivatives.
Scientific Research Applications
8-Bromoisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 8-Bromoisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
8-Bromoisoquinoline: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Isoquinoline-1-carboxylic acid: Lacks the bromine atom, affecting its overall reactivity and applications.
Uniqueness: 8-Bromoisoquinoline-1-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group. This combination enhances its reactivity and makes it a valuable compound in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C10H6BrNO2 |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
8-bromoisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2/c11-7-3-1-2-6-4-5-12-9(8(6)7)10(13)14/h1-5H,(H,13,14) |
InChI Key |
ALLCNYKSUGYAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


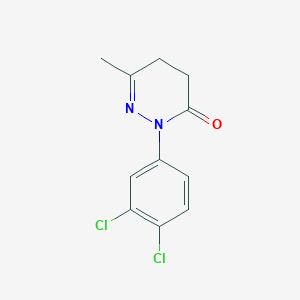
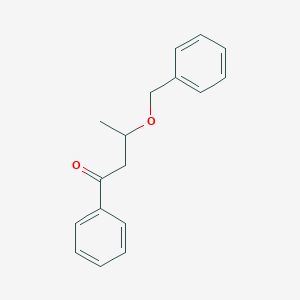


![5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11861197.png)
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)
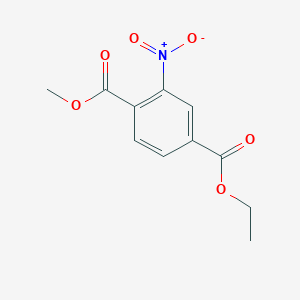
![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)

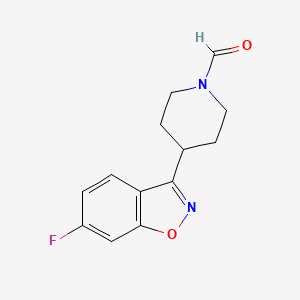
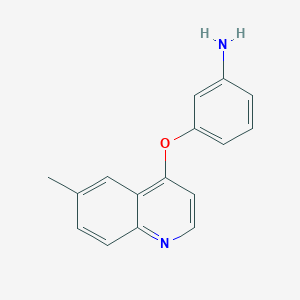
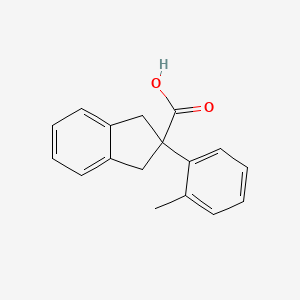
![tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11861273.png)
![3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861274.png)
